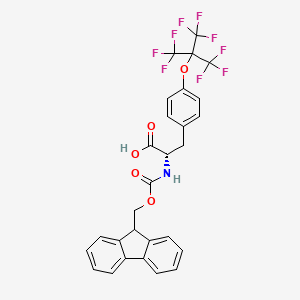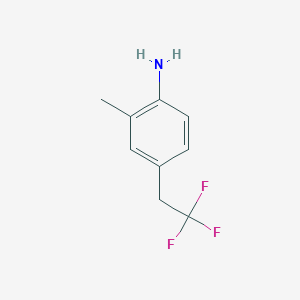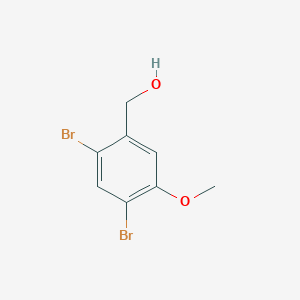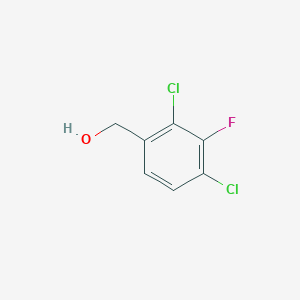
2,4-Dichloro-3-fluorobenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-3-fluorobenzyl alcohol is an organic compound with the molecular formula C7H5Cl2FO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with two chlorine atoms at the 2 and 4 positions and a fluorine atom at the 3 position. This compound is used in various chemical syntheses and research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
2,4-Dichloro-3-fluorobenzyl alcohol is a mild antiseptic . It is known to target bacteria and viruses associated with mouth and throat infections .
Mode of Action
It is thought to denature external proteins and rearrange the tertiary structure of proteins . This disruption of protein structure can inhibit the normal function of the pathogens, leading to their inactivation .
Biochemical Pathways
Given its antiseptic properties, it likely disrupts essential metabolic pathways in the targeted pathogens, leading to their inactivation .
Pharmacokinetics
As an antiseptic used in throat lozenges, it is likely absorbed through the mucous membranes in the mouth and throat
Result of Action
The primary result of the action of this compound is the inactivation of bacteria and viruses associated with mouth and throat infections . This leads to a reduction in the symptoms of these infections, such as sore throat .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, its antiseptic action may be affected by the pH of the environment . .
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-3-fluorobenzyl alcohol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that phosphorylate other proteins, thereby regulating their activity. This inhibition can lead to changes in cellular processes such as cell growth and apoptosis. Additionally, this compound can affect gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. For example, it has been observed that the compound can degrade over time, leading to a decrease in its inhibitory effects on enzymes. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism. For instance, high doses of this compound have been associated with toxic effects, including liver damage and alterations in blood chemistry. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the oxidation and reduction of many substances. These interactions can affect the metabolic flux and levels of metabolites in the cell. For example, the compound can inhibit the activity of certain cytochrome P450 enzymes, leading to an accumulation of substrates and a decrease in the production of metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and it can bind to proteins in the cytoplasm, affecting its localization and accumulation. These interactions can influence the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can affect mitochondrial function and energy production. The localization of this compound can also influence its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-fluorobenzyl alcohol typically involves the chlorination and fluorination of benzyl alcohol derivatives. One common method is the electrophilic aromatic substitution reaction, where benzyl alcohol is treated with chlorine and fluorine sources under controlled conditions to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, using catalysts and specific reaction conditions to ensure efficient substitution on the benzene ring .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-fluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine or fluorine substituents.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: 2,4-Dichloro-3-fluorobenzaldehyde or 2,4-Dichloro-3-fluorobenzoic acid.
Reduction: Benzyl alcohol derivatives with fewer halogen substituents.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-3-fluorobenzyl alcohol is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including antimicrobial and antiviral properties.
Industry: Employed in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: Similar structure but lacks the fluorine atom.
3,4-Dichlorobenzyl alcohol: Chlorine atoms at different positions.
2,4,5-Trifluorobenzyl alcohol: Contains additional fluorine atoms
Uniqueness
2,4-Dichloro-3-fluorobenzyl alcohol is unique due to the specific positioning of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted chemical syntheses and specialized research applications .
Properties
IUPAC Name |
(2,4-dichloro-3-fluorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSYJYVILTXLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
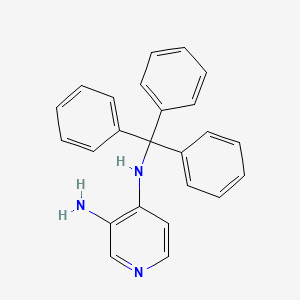
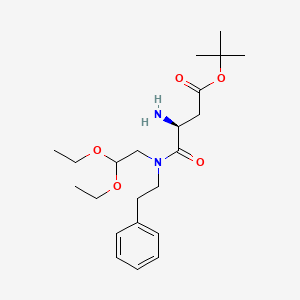
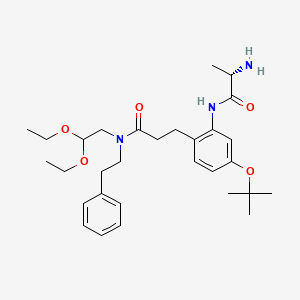
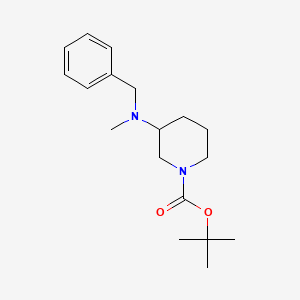
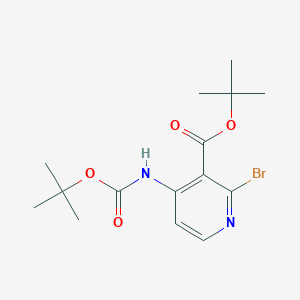
![tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B6315013.png)


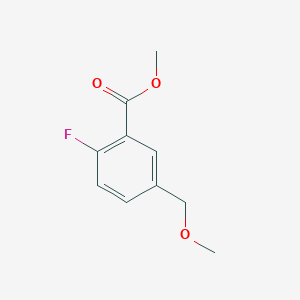
![1-(((4-(2-Methoxyphenyl)piperazinyl)sulfonyl)methyl)7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6315049.png)
![Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6315053.png)
